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molecular formula C16H20FNO2 B3101185 tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 138647-52-6

tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B3101185
M. Wt: 277.33 g/mol
InChI Key: HZAIAGSNZQGTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096571B2

Procedure details

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (120 mg, 0.388 mmol) was dissolved in toluene/EtOH (3 ml/0.15 ml), and then 1-bromo-4-fluorobenzene (0.05 ml, 0.466 mmol), Pd(PPh3)4 (22 mg, 0.02 mmol), and K2CO3 (107 mg, 0.776 mmol) were sequentially added thereto. The resulting mixture was stirred at 100° C. under nitrogen stream for 2 hours. Distilled water (3 ml) was added to the resulting reaction liquid, followed by extraction with MC (10 ml×3). The organic layer was dried over anhydrous magnesium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (6% EtOAc/Hexanes), to obtain 48 mg of colorless oil (45%).
Name
toluene EtOH
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Name
Quantity
107 mg
Type
reactant
Reaction Step Two
Quantity
22 mg
Type
catalyst
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:11][CH:10]=2)O1.Br[C:24]1[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=1.C([O-])([O-])=O.[K+].[K+].O>C1(C)C=CC=CC=1.CCO.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:30][C:27]1[CH:28]=[CH:29][C:24]([C:9]2[CH2:14][CH2:13][N:12]([C:15]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:16])[CH2:11][CH:10]=2)=[CH:25][CH:26]=1 |f:2.3.4,6.7,^1:51,53,72,91|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CCN(CC1)C(=O)OC(C)(C)C)C
Name
toluene EtOH
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCO
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
107 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
22 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Four
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C. under nitrogen stream for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with MC (10 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue thus obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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